2-(2-Benzylphenoxy)ethyl acrylate
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Overview
Description
2-(2-Benzylphenoxy)ethyl acrylate is an organic compound with the molecular formula C18H18O3. It is a type of acrylate ester that features a benzylphenoxy group attached to an ethyl acrylate moiety. This compound is primarily used in the field of polymer chemistry due to its ability to undergo polymerization reactions, forming polymers with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylphenoxy)ethyl acrylate typically involves the esterification of 2-(2-benzylphenoxy)ethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylphenoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique mechanical and thermal properties.
Substitution Reactions: The benzylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization of this compound.
Substitution Reactions: Electrophilic reagents such as bromine or nitric acid can be used to introduce substituents onto the benzyl ring of the benzylphenoxy group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units derived from this compound.
Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2-(2-Benzylphenoxy)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved mechanical strength and thermal stability.
Material Science: The polymers derived from this compound are used in coatings, adhesives, and sealants due to their excellent adhesion and durability.
Biomedical Research: The compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The primary mechanism of action of 2-(2-Benzylphenoxy)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of long polymer chains. The benzylphenoxy group provides additional stability and functionality to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl acrylate: Similar in structure but lacks the benzyl group, resulting in different polymer properties.
2-(2-Phenylethoxy)ethyl acrylate: Another similar compound with a phenylethoxy group instead of a benzylphenoxy group.
Uniqueness
2-(2-Benzylphenoxy)ethyl acrylate is unique due to the presence of the benzylphenoxy group, which imparts specific properties to the polymers derived from it. These properties include enhanced thermal stability and mechanical strength, making it suitable for high-performance applications .
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(2-benzylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-2-18(19)21-13-12-20-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2 |
InChI Key |
RGXBSYVDGXLTOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
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